molecular formula C9H9FO3 B6262406 1-(1,3-dioxaindan-5-yl)-2-fluoroethan-1-ol CAS No. 287204-22-2

1-(1,3-dioxaindan-5-yl)-2-fluoroethan-1-ol

Cat. No.: B6262406
CAS No.: 287204-22-2
M. Wt: 184.2
InChI Key:
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Description

1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-ol is a chemical compound that features a unique structure combining a 1,3-dioxaindan ring with a fluoroethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dioxaindan-5-yl)-2-fluoroethan-1-ol typically involves the reaction of 1,3-dioxaindan derivatives with fluoroethanol under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction between the 1,3-dioxaindan derivative and fluoroethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The fluoroethanol moiety can be reduced to form a corresponding alkane.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alkane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-dioxaindan-5-yl)-2-fluoroethan-1-ol involves its interaction with specific molecular targets. The fluoroethanol moiety can interact with enzymes and proteins, potentially inhibiting their activity. The 1,3-dioxaindan ring may also contribute to the compound’s overall biological activity by stabilizing its interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-Dioxaindan-5-yl)pentanoic acid: Shares the 1,3-dioxaindan ring but differs in the side chain structure.

    (6-Chloro-1,3-dioxaindan-5-yl)methanol: Contains a similar ring structure with a chloro substituent.

Uniqueness

1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-ol is unique due to the presence of both the 1,3-dioxaindan ring and the fluoroethanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

287204-22-2

Molecular Formula

C9H9FO3

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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